Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate
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Overview
Description
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide is a chemical compound with a unique bicyclic structure. It is characterized by the presence of fluorine atoms and a trifluoroborate group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide typically involves the reaction of a bicyclic precursor with fluorinating agents and boron-containing reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the trifluoroborate group are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, especially in the context of fluorine’s effects on biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with improved stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoroborate group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide can be compared with other similar compounds, such as:
Potassium {bicyclo[4.1.0]heptan-1-yl}trifluoroboranuide: This compound lacks the fluorine atoms present in potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide, resulting in different chemical properties and reactivity.
Potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}boranuide: This compound has a similar structure but lacks the trifluoroborate group, leading to variations in its chemical behavior and applications.
The uniqueness of potassium {4,4-difluorobicyclo[4.1.0]heptan-1-yl}trifluoroboranuide lies in its combination of fluorine atoms and the trifluoroborate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9BF5K |
---|---|
Molecular Weight |
238.05 g/mol |
IUPAC Name |
potassium;(4,4-difluoro-1-bicyclo[4.1.0]heptanyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H9BF5.K/c9-7(10)2-1-6(8(11,12)13)3-5(6)4-7;/h5H,1-4H2;/q-1;+1 |
InChI Key |
AOGZFGLRAKZOCZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(CC1C2)(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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